2-chloro-6-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
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Overview
Description
2-Chloro-6-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with chlorine and fluorine atoms, and a phenyl-tetrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:
Friedel-Crafts Acylation: To introduce the acyl group onto the benzene ring.
Halogenation: To add chlorine and fluorine atoms at specific positions on the benzene ring.
Formation of the Tetrazole Ring: Using phenylhydrazine and nitrous acid to form the tetrazole ring.
Coupling Reaction: To attach the tetrazole ring to the benzamide core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: To introduce oxygen-containing functional groups.
Reduction: To reduce specific functional groups, such as nitro groups to amines.
Substitution Reactions: To replace hydrogen atoms with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reactions: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution Reactions: Generation of various substituted benzamides or tetrazoles.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-6-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
2-Chloro-6-fluorobenzamide: Similar structure but lacks the tetrazolyl group.
N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide: Similar structure but lacks halogenation.
Uniqueness: 2-Chloro-6-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide stands out due to its combination of halogenation and tetrazolyl group, which may confer unique chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-11-7-4-8-12(17)14(11)15(23)18-9-13-19-20-21-22(13)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRDCRZLQJJOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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